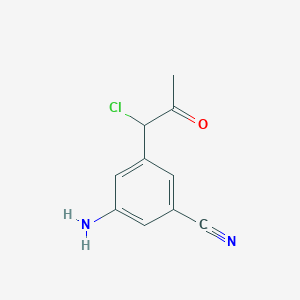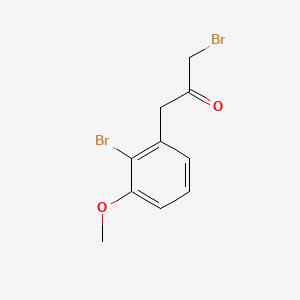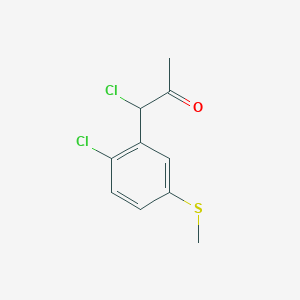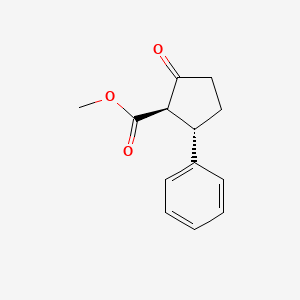
Methyl (1R,5S)-2-oxo-5-phenylcyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl trans-2-Oxo-5-phenylcyclopentanecarboxylate is a chemical compound with the molecular formula C13H14O3 It is known for its unique structure, which includes a cyclopentane ring substituted with a phenyl group and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl trans-2-Oxo-5-phenylcyclopentanecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid derivatives with cyclopentanone in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the desired product .
Industrial Production Methods
Industrial production of Methyl trans-2-Oxo-5-phenylcyclopentanecarboxylate may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Methyl trans-2-Oxo-5-phenylcyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl trans-2-Oxo-5-phenylcyclopentanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl trans-2-Oxo-5-phenylcyclopentanecarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl trans-2-Oxo-4-phenylcyclopentanecarboxylate
- Methyl trans-2-Oxo-6-phenylcyclopentanecarboxylate
- Methyl trans-2-Oxo-5-(p-tolyl)cyclopentanecarboxylate
Uniqueness
Methyl trans-2-Oxo-5-phenylcyclopentanecarboxylate is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .
Propiedades
Fórmula molecular |
C13H14O3 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
methyl (1R,5S)-2-oxo-5-phenylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H14O3/c1-16-13(15)12-10(7-8-11(12)14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3/t10-,12-/m1/s1 |
Clave InChI |
FWLLPGIDURYFKA-ZYHUDNBSSA-N |
SMILES isomérico |
COC(=O)[C@@H]1[C@H](CCC1=O)C2=CC=CC=C2 |
SMILES canónico |
COC(=O)C1C(CCC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




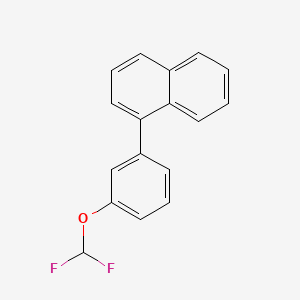
![2-[(4-Bromophenyl)methoxy]benzamide](/img/structure/B14044133.png)
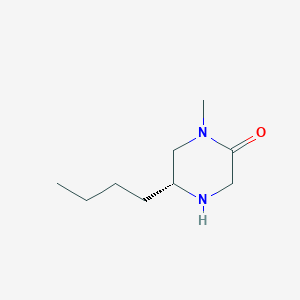
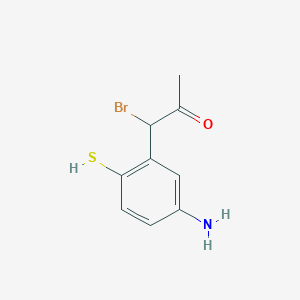



![Bis[(3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine] di-p-toluyl-L-tartrate](/img/structure/B14044176.png)

